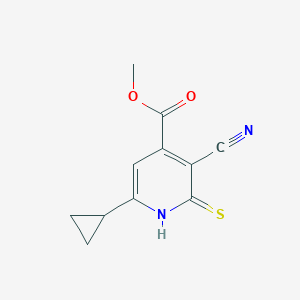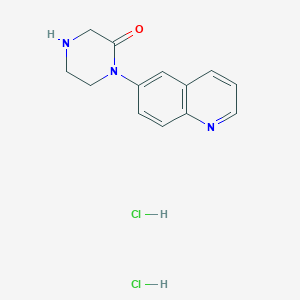![molecular formula C8H10O3 B14875587 1-Ethynyl-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14875587.png)
1-Ethynyl-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethynyl-4-methyl-2,6,7-trioxabicyclo[222]octane is a bicyclic compound with a unique structure that includes an ethynyl group and three oxygen atoms forming a trioxabicyclo ring
Preparation Methods
The synthesis of 1-Ethynyl-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane can be achieved through several routes. One common method involves the Diels-Alder reaction of 1-vinyl-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane with 1,3-dienes under Lewis acid catalysis . This reaction retains the ortho ester moiety, which is crucial for the compound’s stability and reactivity. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-Ethynyl-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, resulting in the formation of alkanes or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ethynyl group, where nucleophiles such as amines or thiols replace the ethynyl group, forming new carbon-nitrogen or carbon-sulfur bonds.
Scientific Research Applications
1-Ethynyl-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor in biochemical pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific molecular pathways.
Industry: The compound is used in the development of advanced materials, including polymers and resins with unique properties.
Mechanism of Action
The mechanism of action of 1-Ethynyl-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane involves its interaction with molecular targets through its ethynyl and trioxabicyclo moieties. These interactions can lead to the formation of stable complexes or the inhibition of specific enzymes. The compound’s reactivity is influenced by the presence of the ethynyl group, which can participate in various chemical reactions, including cycloadditions and nucleophilic attacks.
Comparison with Similar Compounds
1-Ethynyl-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane can be compared with other similar compounds such as:
4-Methyl-2,6,7-trioxabicyclo[2.2.2]octane: This compound lacks the ethynyl group, making it less reactive in certain chemical reactions.
1-(4-Ethynylphenyl)-4-propyl-2,6,7-trioxabicyclo[2.2.2]octane: This compound has a phenyl group attached to the trioxabicyclo ring, which can influence its reactivity and applications.
2,6,7-Trioxabicyclo[2.2.2]octane, 1-(4-bromobutyl)-4-methyl:
Properties
Molecular Formula |
C8H10O3 |
|---|---|
Molecular Weight |
154.16 g/mol |
IUPAC Name |
1-ethynyl-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C8H10O3/c1-3-8-9-4-7(2,5-10-8)6-11-8/h1H,4-6H2,2H3 |
InChI Key |
UNEZEJGXAPAEGR-UHFFFAOYSA-N |
Canonical SMILES |
CC12COC(OC1)(OC2)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


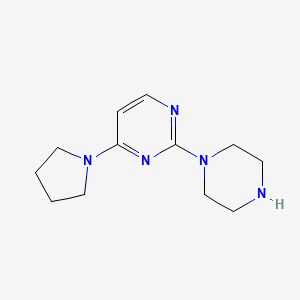
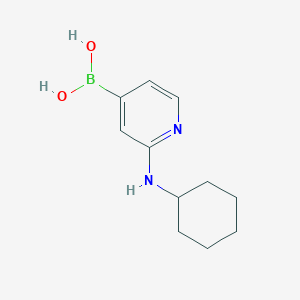
![[3-(3-Chloro-4-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14875512.png)
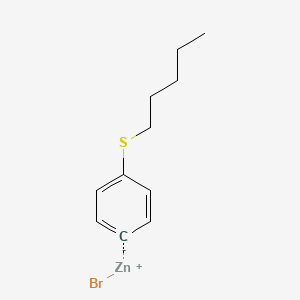
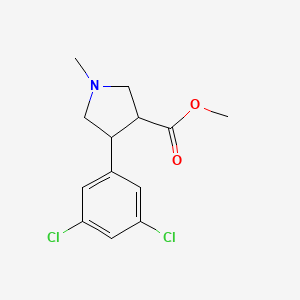
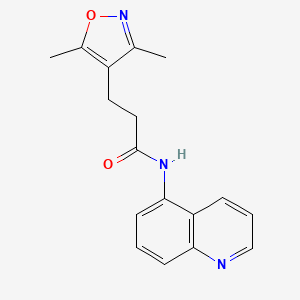
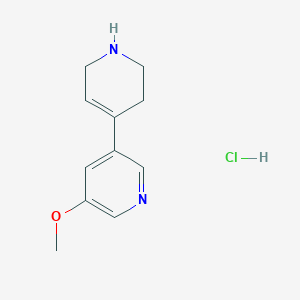
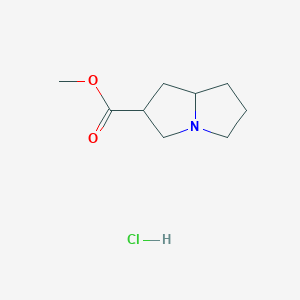
![4-[(2'-Chloro-5'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14875551.png)
![5-mercapto-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14875553.png)

